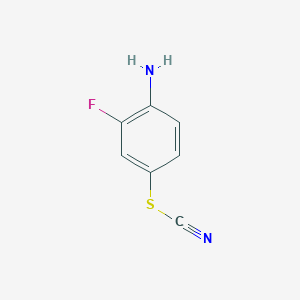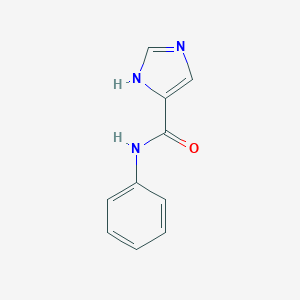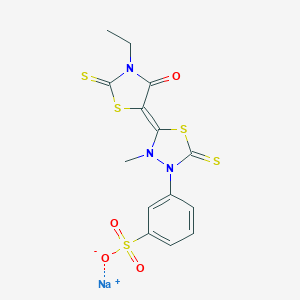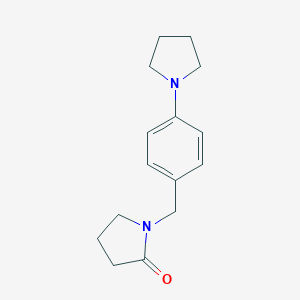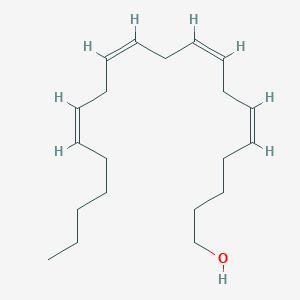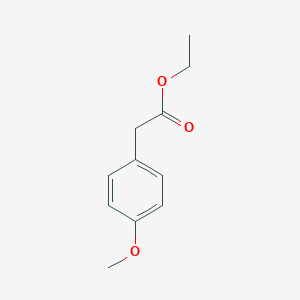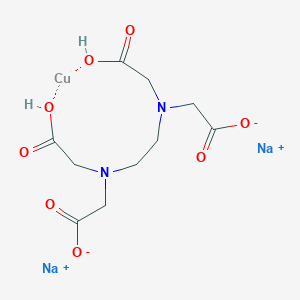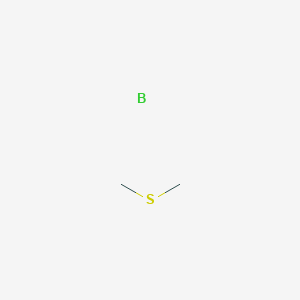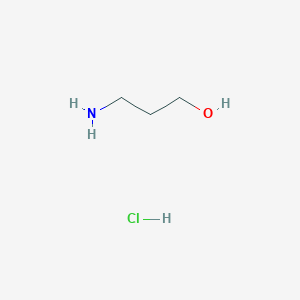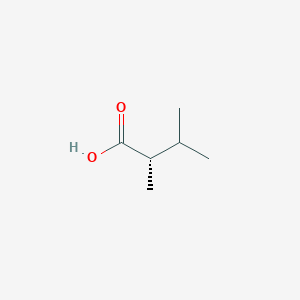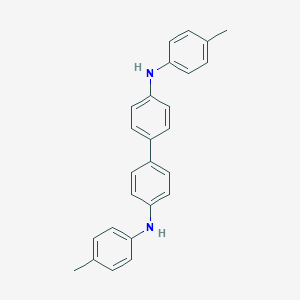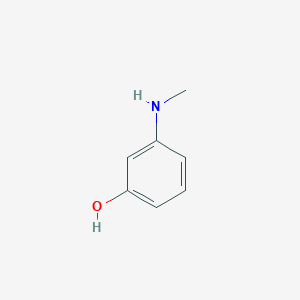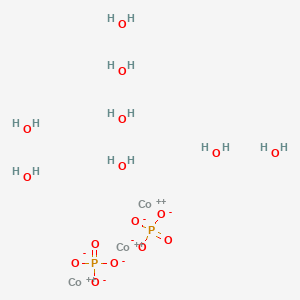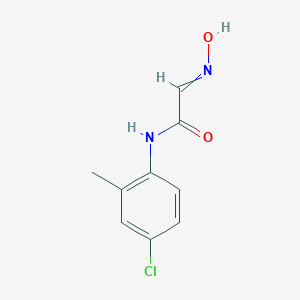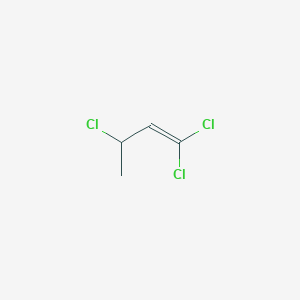
1,1,3-Trichloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-1-butene (TCB) is a colorless liquid that is widely used in various industrial applications. It is a halogenated unsaturated hydrocarbon that is commonly used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemicals. TCB has been extensively studied for its chemical and physical properties, as well as its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,1,3-Trichloro-1-butene is not fully understood, but it is believed to act as an alkylating agent, which can lead to DNA damage and cell death. 1,1,3-Trichloro-1-butene has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Biochemical And Physiological Effects
1,1,3-Trichloro-1-butene has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,1,3-Trichloro-1-butene has been shown to cause liver damage and kidney damage. 1,1,3-Trichloro-1-butene has also been shown to have teratogenic effects, causing birth defects in animal offspring.
Advantages And Limitations For Lab Experiments
1,1,3-Trichloro-1-butene has several advantages as a laboratory reagent, including its high reactivity and its ability to form stable adducts with various molecules. However, 1,1,3-Trichloro-1-butene also has several limitations, including its toxicity and its potential for environmental contamination.
Future Directions
There are several future directions for research on 1,1,3-Trichloro-1-butene. One area of research is the development of new synthetic methods for 1,1,3-Trichloro-1-butene that are more efficient and environmentally friendly. Another area of research is the study of 1,1,3-Trichloro-1-butene's potential applications in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 1,1,3-Trichloro-1-butene and its potential implications for human health and the environment.
Synthesis Methods
1,1,3-Trichloro-1-butene can be synthesized through several methods, including the reaction of 1,3-butadiene with chlorine gas and the reaction of 1,1,3-trichloro-2-butene with sodium hydroxide. The latter method is more commonly used due to its higher yield and lower cost. The synthesis of 1,1,3-Trichloro-1-butene requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Scientific Research Applications
1,1,3-Trichloro-1-butene has been extensively studied for its potential applications in various fields. In the agrochemical industry, 1,1,3-Trichloro-1-butene is used as an intermediate in the production of herbicides and insecticides. In the pharmaceutical industry, 1,1,3-Trichloro-1-butene is used as a starting material for the synthesis of various drugs. 1,1,3-Trichloro-1-butene has also been studied for its potential applications in the field of materials science, including the production of polymers and other materials.
properties
CAS RN |
13279-86-2 |
|---|---|
Product Name |
1,1,3-Trichloro-1-butene |
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
InChI Key |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
Canonical SMILES |
CC(C=C(Cl)Cl)Cl |
synonyms |
1,1,3-Trichloro-1-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



